Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate
Description
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate is an organic compound that features a tert-butyl ester group and an aminomethyl group attached to a hexanoate backbone
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C12H25NO2/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3/t10-/m0/s1 |
InChI Key |
POJOFZKIWCCJAO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC(C)CC(CC(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
Industrial production methods for tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate often utilize flow microreactor systems. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized using strong oxidizing agents.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, and strong oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions include primary alcohols from reduction reactions and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the aminomethyl group can form hydrogen bonds and ionic interactions with target molecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl (3S)-3-(aminomethyl)-5-methylheptanoate
- tert-Butyl (3S)-3-(aminomethyl)-5-methylpentanoate
- tert-Butyl (3S)-3-(aminomethyl)-5-methylbutanoate
Uniqueness
tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its tert-butyl group provides steric hindrance, making it more stable and less reactive under certain conditions compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
